molecular formula C18H23N5O5S B15000682 2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B15000682
M. Wt: 421.5 g/mol
InChI Key: JJHZDSDBHZTDEF-DRXUAVOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including hydroxyl, sulfanyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Introduction of the Pyridine Group: The pyridine group can be introduced through a nucleophilic substitution reaction.

    Formation of the Oxane Ring: The oxane ring can be formed through a cyclization reaction involving a diol and an appropriate electrophile.

    Functional Group Modifications: The hydroxyl, sulfanyl, and acetamide groups can be introduced through various functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The sulfanyl group can be reduced to form a thiol.

    Substitution: The pyridine group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield aldehydes or ketones, while reduction of the sulfanyl group could yield a thiol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with specific receptors or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar compounds to N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE include other triazole derivatives, pyridine-containing compounds, and oxane derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and applications. The uniqueness of N-[4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-[4-(PROP-2-EN-1-YL)-3-(PYRIDIN-4-YL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]OXAN-3-YL]ACETAMIDE lies in its combination of functional groups, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C18H23N5O5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-prop-2-enyl-3-pyridin-4-yl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide

InChI

InChI=1S/C18H23N5O5S/c1-3-8-22-16(11-4-6-19-7-5-11)21-23(18(22)29)17-13(20-10(2)25)15(27)14(26)12(9-24)28-17/h3-7,12-15,17,24,26-27H,1,8-9H2,2H3,(H,20,25)/t12-,13-,14-,15-,17-/m1/s1

InChI Key

JJHZDSDBHZTDEF-DRXUAVOGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N2C(=S)N(C(=N2)C3=CC=NC=C3)CC=C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=NC=C3)CC=C)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.